JNK1 Biochemical Inhibition Potency of N-(2-Methylthiazol-4-yl)acetamide (57372-19-7)
N-(2-Methylthiazol-4-yl)acetamide (57372-19-7) demonstrates measurable inhibitory activity against c-Jun N-terminal kinase 1 (JNK1) with a reported IC50 of 398 nM in isolated enzyme assays [1]. By comparison, structurally related thiazole acetamides evaluated in the same kinase class exhibit widely divergent potency; for instance, the thiazole-based JNK3 inhibitor compound 61 from a 2022 optimization campaign achieved IC50 = 77 nM against JNK3 . While direct head-to-head comparison with the positional isomer N-(4-methylthiazol-2-yl)acetamide (CAS 7336-51-8) is not available in JNK assays, the latter has been characterized primarily as a xanthine oxidase inhibitor , indicating fundamentally distinct target engagement profiles between these otherwise isomeric compounds.
| Evidence Dimension | JNK1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 398 nM |
| Comparator Or Baseline | Thiazole-based JNK3 inhibitor compound 61: IC50 = 77 nM (JNK3) |
| Quantified Difference | Target compound potency ~5.2-fold lower vs optimized lead series |
| Conditions | Isolated JNK1 enzyme assay; negative log of inhibitory concentration determination |
Why This Matters
This establishes a quantifiable baseline potency that differentiates 57372-19-7 from other thiazole acetamides with alternative target profiles (e.g., xanthine oxidase inhibition).
- [1] BindingDB. BDBM50422603 CHEMBL188705. IC50: 398 nM against JNK1. View Source
